N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group and a dihydroisoquinolinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 4-chloro-2-fluoroaniline and an appropriate reagent.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3,4-dihydroisoquinoline-2(1H)-yl acetic acid or its derivatives under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-(4-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFACPDOPPGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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